molecular formula C4H4BrN3 B017363 2-Amino-5-bromopyrimidine CAS No. 7752-82-1

2-Amino-5-bromopyrimidine

Cat. No. B017363
CAS RN: 7752-82-1
M. Wt: 174 g/mol
InChI Key: UHRHPPKWXSNZLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-bromopyrimidine involves selective palladium-catalysed cross-coupling reactions, demonstrating its potential as a novel intermediate for the efficient synthesis of substituted pyrimidine compounds (Goodby et al., 1996). Additionally, its synthesis can be achieved through bromination processes and reductive coupling procedures, indicating its accessibility for various research and development applications (Schwab et al., 2002).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromopyrimidine has been elucidated through X-ray crystallography, revealing a crystalline form with distinct space group characteristics. This structural insight is crucial for understanding its reactivity and interactions in various chemical contexts (Prince & Turnbull, 1997).

Chemical Reactions and Properties

2-Amino-5-bromopyrimidine undergoes regioselective displacement reactions with ammonia, leading to the formation of substituted aminopyrimidines. These reactions underscore its reactivity and the possibility of generating a wide range of derivatives with potential biological and chemical utility (Doulah et al., 2014).

Physical Properties Analysis

The physical properties of 2-Amino-5-bromopyrimidine derivatives, such as polymorphs, have been studied, highlighting the significance of crystal packing, hydrogen-bond patterns, and intermolecular forces. These studies provide a foundation for predicting and tailoring the properties of pyrimidine-based materials for specific applications (Aakeröy et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-bromopyrimidine, including its role in the synthesis of complex molecules like 2-aminoimidazoles and its involvement in microwave-assisted reactions, illustrate its versatility and utility in modern organic synthesis (Ermolat’ev & Van der Eycken, 2008). Moreover, its ability to form diverse metal complexes and participate in self-assembly processes underscores its potential in the development of novel materials and catalytic systems (Wu et al., 2011).

Scientific Research Applications

  • Inhibitory Effects on Immune-Activated Nitric Oxide Production : A study by Jansa et al. (2014) highlighted that 5-substituted 2-amino-4,6-dichloropyrimidines, a class related to 2-Amino-5-bromopyrimidine, effectively inhibit immune-activated nitric oxide production, with 5-fluoro-2-amino-4,6-dichloropyrimidine being particularly effective (Jansa et al., 2014).

  • Marine Organism Pharmacology : Amino-5-bromopyrrolo(2,3-dlpyrimidine), closely related to 2-Amino-5-bromopyrimidine, is identified as a pharmacologically active constituent in marine organisms (Kazla et al., 1983).

  • Synthesis of Pyrrolo[2,3-d]pyrimidines : Research by Melik-Ogandzhanyan et al. (1982) demonstrates that bromine, an element in 2-Amino-5-bromopyrimidine, is useful for synthesizing pyrrolo[2,3-d]pyrimidines, depending on the substituent attached to the amino group (Melik-Ogandzhanyan et al., 1982).

  • Preparation of β-amino-5-pyrimidinepropanoic Acid Derivatives : A method for preparing β-amino-5-pyrimidinepropanoic acid and its derivatives, useful in peptide and peptidomimic synthesis, was demonstrated by Bovy and Rico (1993) (Bovy & Rico, 1993).

  • Structural Diversity in Ag(I) Complexes : Wu et al. (2011) studied Ag(I) complexes containing 2-amino-5-halopyrimidine, noting diverse structural diversity in their assembly (Wu et al., 2011).

  • Color Reaction with Metallic Ions : Zhao-hua (2009) synthesized 2-(5-bromopyrimidineazo) hydroquinone, which exhibits a color reaction with various metallic ions (Zhao-hua, 2009).

  • Antiproliferative Activity against Cancer Cell Lines : A study on new pyrimidine derivatives, including those similar to 2-Amino-5-bromopyrimidine, showed moderate to strong antiproliferative activity against human liver, colon cancer, and breast cancer cell lines (Awad et al., 2015).

  • Synthesis and Structure in Coordination Chemistry : Prince and Turnbull (1997) investigated the synthesis and structure of (2-Amino-5-bromopyrimidine)Bromocopper(I), crystallizing as small orange blocks forming a coordination polymer (Prince & Turnbull, 1997).

  • Palladium-Catalyzed C-C Coupling : Verbitskiy et al. (2013) explored microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) in 5-bromopyrimidine, leading to the production of 5-(het)aryl substituted pyrimidines (Verbitskiy et al., 2013).

  • VUV Photoabsorption Spectroscopy : Mendes et al. (2021) studied the excited states of bromopyrimidines, including 2- and 5-bromopyrimidine, through VUV photoabsorption spectroscopy and theoretical calculations, revealing broad absorption bands (Mendes et al., 2021).

Safety And Hazards

2-Amino-5-bromopyrimidine is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and personal protective equipment should be worn when handling this chemical .

Future Directions

While specific future directions for 2-Amino-5-bromopyrimidine are not mentioned in the search results, it is worth noting that the compound has potential applications in the synthesis of various chemical compounds . Its use as a reagent for labeling of model reducing-end oligosaccharides via reductive amination suggests potential applications in biochemical research and industry .

properties

IUPAC Name

5-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRHPPKWXSNZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998719
Record name 5-Bromopyrimidin-2(1H)-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromopyrimidine

CAS RN

7752-82-1
Record name 2-Amino-5-bromopyrimidine
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Record name 2-Amino-5-bromopyrimidine
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Record name 5-Bromopyrimidin-2(1H)-imine
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Record name 2-Amino-5-bromopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
BJ Prince, MM Turnbull, RD Willett - Journal of Coordination …, 2003 - Taylor & Francis
… the 2-amino-5-bromopyrimidine dissolved giving a dark green solution. The solution was allowed to cool giving crystals of 3 (0.030 g, 18%) and (2-amino-5-bromopyrimidine)…
Number of citations: 56 www.tandfonline.com
BJ Prince, MM Turnbull - Journal of coordination chemistry, 1997 - Taylor & Francis
… O65g, 0.29 mmol) was dissolved in 4 mL of ethanol and added to a mixture of 2-amino-5-bromopyrimidine (O.O99g, 0.57 mmol, 2 eq) and HBr (0.19248 of 48% aqueous, 1.14 mmol, 4 …
Number of citations: 10 www.tandfonline.com
H Bader, N Spiere - The Journal of Organic Chemistry, 1963 - ACS Publications
… 4b In conformity with expectations, 2-amino-5-bromopyrimidine … 2-Amino-5-bromopyrimidine.—Treatment of 23.5 g. of 2… (1.7%) of 2-amino-5-bromopyrimidine as light yellow plates, mp …
Number of citations: 6 pubs.acs.org
PM Chhetri, YC Chang, HL Hu, YH Chiang… - Journal of Molecular …, 2017 - Elsevier
The reactions of CuCl and CuBr with 2-amino-5-chloropyrimidine (L-Cl), 2-amino-5-bromopyrimidine (L-Br) and 2-amino-5-iodopyrimidine (LI) in aqueous solutions of HCl and HBr …
Number of citations: 2 www.sciencedirect.com
HLL Watton, JN Low, P Tollin… - … Section C: Crystal …, 1988 - scripts.iucr.org
Structure of 2-amino-5-bromopyrimidine … Structure of 2-Amino-5-bromopyrimidine … 2-AMINO-5-BROMOPYRIMIDINE …
Number of citations: 6 scripts.iucr.org
CJ Wu, CY Lin, PC Cheng, CW Yeh, JD Chen… - Polyhedron, 2011 - Elsevier
… The isomorphous complexes Ag(L-Cl) 2 (CF 3 SO 3 ) (L-Cl = 2-amino-5-chloropyrimidine), 1, and Ag(L-Br) 2 (CF 3 SO 3 ) (L-Br = 2-amino-5-bromopyrimidine), 2, are mononuclear, …
Number of citations: 25 www.sciencedirect.com
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
… Bromo-2-hydroxypyrimidine was obtained from 2-amino-5-bromopyrimidine by treatment with nitrous acid. 5-Dichloro- and 5-bromo-4-chloro-pyrimidine were prepared from the corre…
Number of citations: 42 pubs.rsc.org
KM Clapham, AE Smith, AS Batsanov, L McIntyre… - 2007 - Wiley Online Library
… Alternatively, boronic ester 9 could be prepared by the palladium-catalyzed reaction of 2-amino-5-bromopyrimidine (7) with bis(pinacolato)diboron and then cross-coupled in situ (…
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
… 2-Amino-5-bromopyrimidine also underwent debromination under Busch reaction conditions to give 2-aminopyrimidine. The following halides reacted with the solvent to give the …
Number of citations: 16 pubs.rsc.org
ND Patel, Y Zhang, J Gao, K Sidhu… - … Process Research & …, 2016 - ACS Publications
… (5a) have reported a direct synthesis of the corresponding boronic acid 1b from 2-amino-5-bromopyrimidine 2 employing a metal–halogen exchange (n-BuLi in THF/toluene) in the …
Number of citations: 6 pubs.acs.org

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